Dotriacontanoic acid

Description

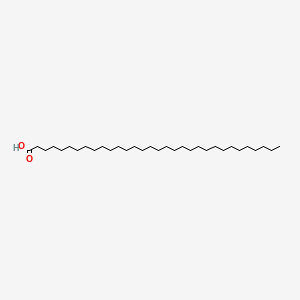

Structure

2D Structure

Properties

IUPAC Name |

dotriacontanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H64O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32(33)34/h2-31H2,1H3,(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICAIHSUWWZJGHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H64O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189791 | |

| Record name | Dotriacontanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3625-52-3 | |

| Record name | Dotriacontanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3625-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dotriacontanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003625523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dotriacontanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LACCEROIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PB0234915O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lacceroic Acid: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacceroic acid, systematically known as dotriacontanoic acid, is a saturated very-long-chain fatty acid (VLCFA) with the chemical formula C32H64O2. Its presence in various natural sources has prompted interest in its potential biological activities and applications in drug development. This technical guide provides an in-depth overview of the natural sources of lacceroic acid and detailed methodologies for its isolation and purification.

Natural Sources of Lacceroic Acid

Lacceroic acid is found in a limited number of natural sources, with the most significant being stick lac. Other reported occurrences in the plant and lichen kingdoms are less characterized in terms of lacceroic acid content.

Primary Natural Source: Stick Lac

The most well-documented and commercially viable source of lacceroic acid is stick lac , the resinous secretion of the lac insect, Kerria lacca (formerly Laccifer lacca). Lacceroic acid is a constituent of the waxy component of this resin. In its natural form within the lac wax, lacceroic acid primarily exists as esters, such as lacceryl lacceroate.

Other Reported Natural Sources

Lacceroic acid has also been reported to be present in the following organisms, although detailed quantitative data and specific isolation protocols are less readily available in scientific literature:

-

Cetrelia cetrarioides : A species of foliose lichen.

-

Petasites tricholobus : A plant species in the family Asteraceae.

Quantitative Data on Lacceroic Acid Content

Quantitative data on the precise yield or concentration of lacceroic acid from its natural sources is not extensively reported in the available literature. The concentration in stick lac can vary depending on the host plant of the lac insect and the geographical origin. For researchers, the quantification of lacceroic acid would typically be performed using gas chromatography (GC) after derivatization to its fatty acid methyl ester (FAME).

| Natural Source | Reported Presence of Lacceroic Acid | Quantitative Data (Yield/Concentration) |

| Stick Lac (Kerria lacca) | Present as a component of lac wax. | Data not consistently reported; requires empirical determination. |

| Cetrelia cetrarioides | Reported as a chemical constituent. | No specific quantitative data available in reviewed literature. |

| Petasites tricholobus | Reported as a chemical constituent. | No specific quantitative data available in reviewed literature. |

Experimental Protocols for Isolation and Purification

The primary method for isolating lacceroic acid from its most abundant source, stick lac, involves the saponification of the lac wax to hydrolyze the fatty acid esters, followed by a multi-step extraction and purification process.

Isolation of Lacceroic Acid from Stick Lac Wax

This protocol describes a generalized procedure for the isolation and purification of lacceroic acid from stick lac.

1. Preparation of Lac Wax:

-

Crude stick lac is scraped from the twigs of the host plant.

-

The scraped lac is ground and washed with water to remove insect debris and water-soluble components, yielding seedlac.

-

The lac wax is then separated from the resin. This can be achieved by dissolving the seedlac in a suitable solvent (e.g., ethanol) and then filtering to remove the insoluble wax. Alternatively, industrial processes for shellac production yield lac wax as a byproduct.

2. Saponification of Lac Wax:

-

Objective: To hydrolyze the fatty acid esters (including lacceryl lacceroate) in the lac wax to liberate free fatty acids and alcohols.

-

Procedure:

-

A known quantity of dried lac wax is refluxed with an excess of alcoholic potassium hydroxide (e.g., 2 M KOH in 95% ethanol) for a period of 2-4 hours. The reaction mixture will become homogenous as the saponification proceeds.

-

The completion of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the ester spot.

-

3. Extraction of Unsaponifiable Matter:

-

Objective: To remove non-acidic components, such as fatty alcohols (e.g., lacceryl alcohol), from the saponified mixture.

-

Procedure:

-

After cooling, the reaction mixture is diluted with distilled water.

-

The aqueous alcoholic solution is then extracted multiple times with a non-polar solvent such as diethyl ether or petroleum ether.

-

The organic layers containing the unsaponifiable matter are combined and washed with a small amount of water. This fraction can be further analyzed for its constituent alcohols.

-

The aqueous-alcoholic layer containing the potassium salts of the fatty acids (soaps) is retained for the next step.

-

4. Liberation of Free Fatty Acids:

-

Objective: To convert the fatty acid salts back into their free acid form.

-

Procedure:

-

The aqueous-alcoholic solution from the previous step is acidified with a mineral acid, such as dilute hydrochloric acid (HCl) or sulfuric acid (H2SO4), until the pH is strongly acidic (pH 1-2). This will cause the free fatty acids to precipitate out of the solution.

-

The precipitated fatty acids are then collected by filtration or by extraction with a suitable organic solvent (e.g., diethyl ether or chloroform).

-

The organic extract is washed with distilled water until the washings are neutral to remove any remaining mineral acid.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield a mixture of crude fatty acids.

-

5. Purification of Lacceroic Acid:

-

Objective: To isolate lacceroic acid from the mixture of other fatty acids present in lac wax.

-

Procedure:

-

Crystallization: Lacceroic acid, being a long-chain saturated fatty acid, has low solubility in many organic solvents at room temperature. Fractional crystallization from solvents such as ethanol, methanol, or acetone can be employed. The crude fatty acid mixture is dissolved in a minimal amount of hot solvent and allowed to cool slowly. The higher molecular weight saturated fatty acids, including lacceroic acid, will crystallize out first. Multiple recrystallizations may be necessary to achieve high purity.

-

Chromatographic Methods: For higher purity, column chromatography using silica gel can be employed. The fatty acid mixture is applied to the column and eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or diethyl ether). Fractions are collected and analyzed by TLC to identify those containing lacceroic acid.

-

6. Characterization and Quantification:

-

The purified lacceroic acid can be characterized by determining its melting point and by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

For quantitative analysis, the purified acid or the total fatty acid mixture is typically converted to its fatty acid methyl ester (FAME) by reaction with methanol in the presence of an acid catalyst (e.g., BF3-methanol or HCl-methanol). The FAMEs are then analyzed by Gas Chromatography with Flame Ionization Detection (GC-FID) using an internal standard for accurate quantification.

Visualized Workflows

The following diagrams illustrate the key experimental workflows for the isolation and analysis of lacceroic acid.

Caption: Workflow for the isolation of lacceroic acid from stick lac.

Caption: Analytical workflow for the characterization and quantification of lacceroic acid.

Conclusion

Lacceroic acid, a very-long-chain saturated fatty acid, is most reliably sourced from the wax component of stick lac. While other natural occurrences have been noted, they are not as well-characterized for practical isolation. The isolation of lacceroic acid from stick lac is achieved through a systematic process of saponification, extraction, and purification. For researchers and professionals in drug development, understanding these sourcing and isolation methodologies is the first step toward exploring the potential therapeutic applications of this unique fatty acid. Further research is warranted to quantify the lacceroic acid content in various natural sources and to optimize the purification protocols for higher yields and purity.

The Biosynthesis of Dotriacontanoic Acid in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dotriacontanoic acid (C32:0), a saturated very-long-chain fatty acid (VLCFA), is a crucial component of various protective barriers in plants, including cuticular waxes and suberin. These barriers are essential for preventing water loss, protecting against pathogens, and mitigating other environmental stresses. The biosynthesis of this compound is a multi-step enzymatic process localized in the endoplasmic reticulum, involving a fatty acid elongase (FAE) complex. This technical guide provides an in-depth overview of the biosynthesis of this compound in plants, detailing the enzymatic pathway, regulatory mechanisms, and key experimental protocols for its study.

The Core Biosynthetic Pathway

The synthesis of this compound begins with the elongation of shorter-chain fatty acids, primarily C16 and C18 acyl-CoAs, which are synthesized de novo in the plastids.[1] This elongation process is carried out by the FAE complex in the endoplasmic reticulum and involves the cyclical addition of two-carbon units from malonyl-CoA.[2] Each cycle consists of four sequential enzymatic reactions:

-

Condensation: A 3-ketoacyl-CoA synthase (KCS) catalyzes the condensation of a long-chain acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA. This is the rate-limiting step and determines the substrate and product chain-length specificity.[2]

-

Reduction: A 3-ketoacyl-CoA reductase (KCR) reduces the 3-ketoacyl-CoA to a 3-hydroxyacyl-CoA.

-

Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form a trans-2,3-enoyl-CoA.

-

Reduction: An enoyl-CoA reductase (ECR) reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the initial substrate.

This cycle is repeated until the desired chain length of 32 carbons is achieved.

Key Enzymes in this compound Synthesis

While there are multiple isoforms of the FAE complex components, specific enzymes have been identified as crucial for the production of VLCFAs, including this compound.

-

3-Ketoacyl-CoA Synthase 6 (KCS6)/ECERIFERUM6 (CER6): This enzyme is a key KCS involved in the elongation of fatty acids beyond C24.[3]

-

CER2-LIKE Proteins: These proteins interact with KCS enzymes to extend their product specificity to even longer chains. Specifically, CER2-LIKE2 has been shown to be involved in the elongation of fatty acids up to C32.[3][4] The interaction between KCS6 and CER2-LIKE2 is therefore critical for the synthesis of this compound.

While the precise kinetic parameters for the KCS6/CER2-LIKE2 complex with C30-CoA as a substrate are not extensively documented in publicly available literature, the substrate specificities have been characterized through heterologous expression studies in yeast.

Quantitative Data

The abundance of this compound varies significantly between plant species, organs, and developmental stages. It is a component of both cuticular waxes and suberin.

Table 1: this compound in Plant Cuticular Waxes

| Plant Species | Organ | This compound Content (% of total wax) | Reference(s) |

| Arabidopsis thaliana | Trichomes | Present, contributes to C32-C37 wax compounds | [3] |

| Arabidopsis thaliana | Leaves and Stems | Minor component | [1] |

| Chaenomeles cathayensis | Fruit | Present | [5] |

| Chaenomeles × californica | Fruit | Present | [5] |

Table 2: this compound in Plant Suberin

| Plant Species | Organ | This compound Content (% of aliphatic suberin monomers) | Reference(s) |

| General | Roots, Bark, Seed Coats | Component of C24-C32 1-alkanols and fatty acids | [6] |

| Camelina sativa | Root and Seed Coat | Minor component | [7] |

| Potato (Solanum tuberosum) | Tuber Periderm | Present as fatty acyl derivatives | [8] |

Regulatory Mechanisms

The biosynthesis of this compound is tightly regulated at the transcriptional level by various transcription factors that respond to developmental cues and environmental stresses.

-

MYB Transcription Factors:

-

MYB96: This transcription factor is activated by abscisic acid (ABA) and drought stress and directly upregulates the expression of KCS6 and other wax biosynthesis genes.

-

MYB30: This transcription factor is involved in the plant's defense response and positively regulates the expression of several genes in the FAE complex, leading to VLCFA accumulation.[9][10][11][12]

-

The binding of these transcription factors to the promoter regions of genes like KCS6 and CER2-LIKE2 initiates their transcription, leading to the synthesis of the corresponding enzymes and ultimately the production of this compound.

Experimental Protocols

Protocol 1: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for the extraction, derivatization, and analysis of this compound from plant tissues.

1. Lipid Extraction:

-

Harvest fresh plant tissue (e.g., leaves, stems, or roots) and record the fresh weight.

-

Immediately immerse the tissue in chloroform with an internal standard (e.g., n-tetracosane) for 30-60 seconds to extract the cuticular waxes. For suberin analysis, the tissue must first be delipidated with chloroform and then subjected to depolymerization.

-

For suberin, after delipidation, dry the tissue and perform transesterification using BF3-methanol or methanolic HCl to release the suberin monomers.[13]

-

Evaporate the solvent under a stream of nitrogen gas.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To the dried lipid extract, add 1 mL of 2% (v/v) H₂SO₄ in methanol.

-

Add 1 mL of toluene.

-

Heat the mixture at 80°C for 1 hour.

-

After cooling, add 2 mL of 5% (w/v) NaCl solution.

-

Extract the FAMEs twice with 2 mL of hexane.

-

Pool the hexane fractions and evaporate to dryness under nitrogen.

-

Redissolve the FAMEs in a known volume of hexane for GC-MS analysis.[6]

3. GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890B GC or similar.

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Injector Temperature: 280°C.

-

Oven Program:

-

Initial temperature: 80°C, hold for 2 min.

-

Ramp 1: 10°C/min to 200°C.

-

Ramp 2: 5°C/min to 320°C, hold for 15 min.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Agilent 5977A MSD or similar.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 50-600.

-

Identification: this compound methyl ester is identified by its retention time and mass spectrum compared to an authentic standard.

Protocol 2: Split-Ubiquitin Membrane Yeast Two-Hybrid (MYTH) Assay

This protocol is designed to investigate the interaction between membrane-bound proteins like KCS6 and CER2-LIKE2.

1. Vector Construction:

-

Clone the full-length coding sequence of KCS6 into the "bait" vector (e.g., pBT3-N), fusing it to the C-terminal half of ubiquitin (Cub) and a reporter transcription factor (LexA-VP16).

-

Clone the full-length coding sequence of CER2-LIKE2 into the "prey" vector (e.g., pPR3-N), fusing it to the N-terminal half of ubiquitin (NubG).

2. Yeast Transformation:

-

Co-transform the bait and prey constructs into a suitable yeast reporter strain (e.g., NMY51).

-

Plate the transformed yeast cells on selective medium lacking leucine and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids.

3. Interaction Assay:

-

Grow the transformed yeast colonies on a second selective medium that also lacks histidine and adenine (SD/-Leu/-Trp/-His/-Ade).

-

Growth on this highly selective medium indicates a positive protein-protein interaction. The interaction between the bait and prey proteins brings the Cub and NubG fragments of ubiquitin into close proximity, allowing them to reconstitute a functional ubiquitin molecule. This is recognized by ubiquitin-specific proteases, which cleave the LexA-VP16 transcription factor from the bait protein. The released transcription factor then translocates to the nucleus and activates the reporter genes (HIS3 and ADE2), enabling the yeast to grow on the selective medium.[5][14]

4. Controls:

-

Positive Control: Co-transform yeast with plasmids encoding known interacting membrane proteins.

-

Negative Controls:

-

Co-transform the KCS6-bait with an empty prey vector.

-

Co-transform the CER2-LIKE2-prey with an empty bait vector.

-

Co-transform the KCS6-bait with a non-interacting membrane protein fused to NubG.

-

Visualizations

Diagram 1: Biosynthetic Pathway of this compound

Caption: Overview of the this compound biosynthetic pathway in plants.

Diagram 2: Experimental Workflow for GC-MS Analysis

Caption: Workflow for the analysis of this compound using GC-MS.

Diagram 3: Transcriptional Regulation of this compound Biosynthesis

Caption: Transcriptional control of this compound biosynthesis.

Conclusion

The biosynthesis of this compound is a specialized extension of the general very-long-chain fatty acid elongation pathway in plants. The specificity for producing such a long-chain fatty acid is conferred by the interplay between the 3-ketoacyl-CoA synthase KCS6 and the modulator protein CER2-LIKE2. This process is under tight transcriptional control, allowing plants to adjust the composition of their protective cuticular wax and suberin layers in response to developmental and environmental signals. The experimental protocols provided in this guide offer a framework for researchers to investigate this important biosynthetic pathway further. A deeper understanding of the regulation and enzymology of this compound synthesis could open new avenues for developing crops with enhanced stress tolerance and for the biotechnological production of valuable long-chain fatty acids.

References

- 1. Cuticular Waxes of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tackling functional redundancy of Arabidopsis fatty acid elongase complexes : Rothamsted Research [repository.rothamsted.ac.uk]

- 3. Cuticular Waxes of Arabidopsis thaliana Shoots: Cell-Type-Specific Composition and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Video: Split-Ubiquitin Based Membrane Yeast Two-Hybrid MYTH System: A Powerful Tool For Identifying Protein-Protein Interactions [jove.com]

- 6. Suberin Biosynthesis, Assembly, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. The Identification and Quantification of Suberin Monomers of Root and Tuber Periderm from Potato (Solanum tuberosum) as Fatty Acyl tert-Butyldimethylsilyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A MYB Transcription Factor Regulates Very-Long-Chain Fatty Acid Biosynthesis for Activation of the Hypersensitive Cell Death Response in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A MYB transcription factor regulates very-long-chain fatty acid biosynthesis for activation of the hypersensitive cell death response in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Analysis of Extracellular Cell Wall Lipids: Wax , Cutin , and Suberin in Leaves, Roots, Fruits, and Seeds | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

physical characteristics of C32:0 fatty acid

A Comprehensive Technical Guide to the Physical Characteristics of Dotriacontanoic Acid (C32:0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as lacceroic acid, is a very long-chain saturated fatty acid (VLCFA) with the chemical formula C₃₂H₆₄O₂.[1][2] Its extended 32-carbon backbone imparts distinct physical and chemical properties that are of significant interest in various fields, including lipidomics, materials science, and pharmacology. As a component of certain biological waxes and a metabolite in specific pathways, understanding its characteristics is crucial for researchers. This guide provides a detailed overview of the core physical properties of C32:0 fatty acid, outlines experimental methodologies for their determination, and explores its biological relevance.

Core Physical and Chemical Properties

This compound is a white, waxy solid at room temperature, a characteristic feature of long-chain saturated fatty acids. Its significant molecular weight and lack of double bonds in its aliphatic tail result in a high melting point and low solubility in polar solvents.

Quantitative Data Summary

The key physical and chemical properties of C32:0 fatty acid are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Common Names | Lacceroic acid, Lacceric acid | [1] |

| Chemical Formula | C₃₂H₆₄O₂ | [1][2] |

| Molecular Weight | 480.85 g/mol | [2] |

| Melting Point | 95-96 °C | [1] |

| Boiling Point | 451.4 °C (at standard atmospheric pressure) | |

| Density | 0.872 g/cm³ | |

| State at 25°C | Solid | [2] |

| CAS Registry Number | 3625-52-3 | [1][2] |

Experimental Protocols for Characterization

The accurate determination of the physical properties of C32:0 fatty acid relies on precise analytical techniques. Below are detailed methodologies for two key experimental procedures.

Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[3] It is the gold standard for determining the melting temperature (Tm) of lipids.[4]

Methodology:

-

Sample Preparation: A small, accurately weighed sample of pure this compound (typically 1-5 mg) is placed into an aluminum DSC pan. An empty, hermetically sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points (e.g., indium). The starting and ending temperatures for the analysis are set to bracket the expected melting range of the sample. A constant heating rate, typically between 1-10 °C/min, is programmed.

-

Analysis: The sample and reference pans are heated at the programmed rate. The instrument records the heat flow difference between the two.

-

Data Interpretation: As the sample melts, it absorbs energy, resulting in an endothermic peak on the DSC thermogram. The melting point is typically determined as the peak temperature of this endotherm.[5] The area under the peak corresponds to the enthalpy of fusion.

Below is a generalized workflow for the determination of a fatty acid's melting point using DSC.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical method used to separate, identify, and quantify the components of a complex mixture. For fatty acids, which are not sufficiently volatile for direct GC analysis, a derivatization step is required.

Methodology:

-

Derivatization (Transesterification): The carboxylic acid group of this compound is converted into a more volatile ester, typically a fatty acid methyl ester (FAME). This is achieved by reacting the fatty acid with methanol in the presence of an acid catalyst (e.g., BF₃ or HCl).

-

Extraction: The resulting FAMEs are extracted from the reaction mixture using an organic solvent like hexane.

-

Injection: A small volume of the extracted FAME solution is injected into the GC. The high temperature of the injection port vaporizes the sample.

-

Separation: An inert carrier gas (e.g., helium) transports the vaporized FAMEs through a long, thin capillary column. The column's stationary phase interacts differently with various FAMEs based on their boiling points and polarities, causing them to separate and elute at different times (retention times).

-

Detection (Mass Spectrometry): As each FAME elutes from the column, it enters the mass spectrometer. Here, it is ionized (typically by electron impact), causing it to fragment into a predictable pattern of charged ions. The mass spectrometer sorts these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound.

-

Identification: The retention time and the mass spectrum of the C32:0 FAME are compared to those of a known standard or a spectral library (like NIST) for positive identification.

Biological Significance and Metabolic Pathway

Very long-chain fatty acids like C32:0 are not merely storage molecules; they play crucial roles in cellular structure and signaling. They are integral components of sphingolipids and phospholipids, contributing to the stability and barrier function of membranes, especially in tissues like the skin and brain.[6] this compound is also a key component of plant cuticular waxes, which protect against water loss and other environmental stresses.[6]

Peroxisomal Beta-Oxidation of VLCFAs

Unlike shorter fatty acids that are metabolized exclusively in the mitochondria, VLCFAs such as this compound undergo an initial chain-shortening process within peroxisomes via beta-oxidation. This pathway is essential, as defects can lead to severe metabolic disorders like X-linked adrenoleukodystrophy, characterized by the accumulation of VLCFAs.

The process involves a series of enzymatic reactions that shorten the fatty acyl-CoA chain, producing acetyl-CoA and a shorter fatty acyl-CoA, which can then be transported to the mitochondria for complete oxidation.

The diagram below illustrates the key stages of VLCFA metabolism, starting from its entry into the peroxisome to the subsequent mitochondrial processing.

Conclusion

This compound (C32:0) possesses distinct physical properties dictated by its long saturated hydrocarbon chain. Its high melting point and hydrophobicity are key characteristics that influence its biological roles and potential applications. The precise measurement of these properties through established techniques like DSC and GC-MS is fundamental for quality control and research. Furthermore, its unique metabolic pathway, initiated in the peroxisome, highlights its specialized function in lipid metabolism and underscores its importance in cellular health and disease. This guide provides a foundational technical overview for professionals engaged in the study and application of this unique very long-chain fatty acid.

References

An In-depth Technical Guide to the Solubility of Dotriacontanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dotriacontanoic acid, also known as lacceroic acid, is a very-long-chain saturated fatty acid (VLCFA) with the chemical formula C32H64O2.[1][2] Its extended hydrocarbon chain imparts distinct physicochemical properties, influencing its behavior in various solvent systems. Understanding the solubility of this compound is crucial for a range of applications, including its isolation and purification from natural sources like stick lac wax, its formulation in drug delivery systems, and its study in lipid metabolism.[2][3] This technical guide provides a comprehensive overview of the available knowledge on the solubility of this compound in organic solvents, details relevant experimental protocols for solubility determination, and presents a logical workflow for these experimental processes.

Core Concept: Solubility of Very-Long-Chain Fatty Acids

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[4][5] this compound, with its long, non-polar hydrocarbon tail and a polar carboxylic acid head, is an amphiphilic molecule. However, the dominance of the 32-carbon chain makes it overwhelmingly non-polar.

Generally, the solubility of saturated fatty acids in a given solvent decreases as the chain length increases. This is due to the increasing strength of the van der Waals forces between the long hydrocarbon chains, which requires more energy to overcome by the solvent molecules. Consequently, very-long-chain fatty acids like this compound exhibit limited solubility in many common organic solvents, particularly at room temperature.

Quantitative Solubility Data

Precise, quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on the general principles of fatty acid solubility and data for other long-chain fatty acids, a qualitative and estimated solubility profile can be constructed. The following table summarizes the expected solubility of this compound in various organic solvents.

| Solvent Classification | Solvent Examples | Expected Solubility of this compound | Rationale |

| Non-polar Solvents | Hexane, Heptane, Toluene, Chloroform | Higher Solubility (especially at elevated temperatures) | The non-polar nature of these solvents allows for favorable interactions with the long hydrocarbon chain of this compound. Chloroform is often cited as a good solvent for fatty acids.[6][7] |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Diethyl Ether | Moderate to Low Solubility | These solvents have a degree of polarity that can interact with the carboxylic acid group, but their overall character may not be sufficient to effectively solvate the long non-polar tail. Solubility is expected to increase with temperature. |

| Polar Protic Solvents | Methanol, Ethanol, Water | Very Low to Insoluble | The strong hydrogen bonding networks in these solvents, particularly water, make it energetically unfavorable to accommodate the large, non-polar hydrocarbon chain of this compound.[7] |

Experimental Protocol for Solubility Determination

The following section outlines a general experimental protocol for determining the solubility of a sparingly soluble solid compound like this compound in an organic solvent. The isothermal shake-flask method is a widely accepted technique for this purpose.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID) after derivatization, or High-Performance Liquid Chromatograph (HPLC) with a suitable detector)

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow for equilibration. For poorly soluble compounds, this may take 24 to 72 hours. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the suspension to settle for a period (e.g., 24 hours) at the constant temperature to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the collected supernatant through a syringe filter (of a pore size sufficient to remove undissolved particles, e.g., 0.45 µm) into a pre-weighed vial. The filter and syringe should also be pre-warmed to the experimental temperature.

-

Alternatively, the saturated solution can be centrifuged at the experimental temperature, and the supernatant carefully collected.

-

-

Quantification of Solute:

-

Gravimetric Method: Evaporate the solvent from the filtered supernatant under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dissolved this compound is obtained. The solubility can then be calculated in terms of mass per volume of solvent.

-

Chromatographic Method (for higher accuracy and lower concentrations):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

If using GC, derivatize the standard solutions and the filtered sample solution to convert the carboxylic acid to a more volatile ester (e.g., a methyl ester).

-

Analyze the standard solutions and the sample solution using an appropriate chromatographic method (GC-FID or HPLC).

-

Construct a calibration curve from the standard solutions and determine the concentration of this compound in the sample solution.

-

-

-

Data Reporting:

-

Express the solubility in standard units, such as g/100 mL, mg/L, or molarity, and specify the temperature at which the measurement was made.

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Signaling Pathways

Currently, there is a lack of specific evidence in the scientific literature to definitively place this compound within a particular signaling pathway as a primary signaling molecule. While fatty acids, in general, are known to act as ligands for certain receptors and modulate various signaling cascades, the specific role of a very-long-chain fatty acid like this compound in these processes is an area that requires further research.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its handling and application in research and industry. While specific quantitative data remains scarce, a qualitative understanding based on its chemical structure allows for the selection of appropriate solvent systems. Non-polar solvents are generally preferred for solubilizing this very-long-chain fatty acid, with solubility being enhanced at higher temperatures. The provided experimental protocol offers a robust framework for researchers to determine the precise solubility of this compound in solvents of interest. Further investigation is warranted to elucidate its potential role in biological signaling pathways.

References

The Discovery and History of Lacceroic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacceroic acid, systematically known as dotriacontanoic acid, is a saturated very long-chain fatty acid (VLCFA) with the chemical formula C₃₂H₆₄O₂. First identified in the early 20th century from insect wax, its study has provided insights into the composition of natural waxes and the metabolism of very long-chain fatty acids. This technical guide delves into the historical discovery of lacceroic acid, its physicochemical properties, detailed experimental protocols for its isolation, and its metabolic fate within biological systems.

Discovery and Historical Context

Lacceroic acid was first isolated and identified in 1914 by the French chemist M.A. Gascard. His research, likely published in the "Annales de Chimie," focused on the chemical constituents of lac wax. Lac wax is a resinous secretion from the lac insect, Kerria lacca (formerly Tachardia lacca). The name "lacceroic acid" is derived from its natural source. Gascard's work was pivotal in characterizing the complex mixture of esters, fatty acids, and alcohols that constitute this natural wax.

Initially, the primary method for obtaining lacceroic acid was through the saponification of lacceryl lacceroate, an ester also present in lac wax, or by the direct isolation from the wax itself.[1] Later methods involved the oxidation of 1-dotriacontanol (lacceryl alcohol).[1] These early investigations laid the groundwork for understanding the chemistry of long-chain aliphatic compounds.

Physicochemical Properties

Lacceroic acid is a white, waxy solid at room temperature, a characteristic typical of saturated fatty acids with long aliphatic chains. Its very long, nonpolar hydrocarbon tail renders it insoluble in water but soluble in nonpolar organic solvents such as chloroform and hot benzene, as well as in hot acetone.

Table 1: Physicochemical Properties of Lacceroic Acid

| Property | Value |

| Systematic Name | This compound |

| Chemical Formula | C₃₂H₆₄O₂ |

| Molar Mass | 480.85 g/mol [1] |

| Melting Point | 95-96.2 °C |

| Boiling Point | ~499.61 °C (estimated) |

| Density | ~0.872 - 0.883 g/cm³ (estimated) |

| Appearance | White crystalline solid |

| Solubility | Insoluble in water; Soluble in chloroform, hot acetone, and hot benzene. |

Experimental Protocols

Isolation of Lacceroic Acid from Lac Wax

The following protocol is a representative method for the isolation of lacceroic acid from its natural source, lac wax, based on the principle of saponification followed by acidification.

Experimental Workflow for Lacceroic Acid Isolation

Methodology:

-

Saponification: A known quantity of lac wax is refluxed with an excess of alcoholic potassium hydroxide (e.g., 2 M KOH in 95% ethanol) for several hours. This process hydrolyzes the esters present in the wax, including lacceryl lacceroate, to yield potassium salts of the constituent fatty acids (soaps) and the corresponding alcohols.

-

Extraction of Unsaponifiable Matter: After saponification, the reaction mixture is diluted with water, and the unsaponifiable matter (including long-chain alcohols like 1-dotriacontanol) is extracted with an immiscible organic solvent, such as diethyl ether or hexane.

-

Acidification: The aqueous-alcoholic layer containing the potassium salts of the fatty acids is then acidified with a mineral acid (e.g., dilute HCl or H₂SO₄) to a pH below 2. This protonates the carboxylate ions, leading to the precipitation of the free fatty acids.

-

Isolation of Crude Fatty Acids: The precipitated fatty acids are collected by filtration, washed with cold water to remove excess mineral acid and salts, and then dried.

-

Fractional Crystallization: The mixture of crude fatty acids is dissolved in a hot organic solvent, such as acetone or ethanol. Upon cooling, the fatty acids will crystallize out at different temperatures based on their chain length and solubility. Lacceroic acid, being a very long-chain saturated fatty acid, will typically have lower solubility and will crystallize out from the cooling solution. This process may need to be repeated to achieve a higher degree of separation.

-

Purification: Further purification can be achieved by techniques such as column chromatography on silica gel, eluting with a gradient of nonpolar to polar solvents (e.g., hexane/ethyl acetate mixtures). The fractions are monitored by thin-layer chromatography (TLC), and those containing pure lacceroic acid are combined and the solvent evaporated.

-

Characterization: The identity and purity of the isolated lacceroic acid are confirmed by determining its melting point and using spectroscopic techniques such as Infrared (IR) spectroscopy (to identify the carboxylic acid functional group), Nuclear Magnetic Resonance (NMR) spectroscopy (to confirm the long aliphatic chain structure), and Mass Spectrometry (to determine the molecular weight).

Biological Significance and Metabolic Pathway

While some long-chain fatty acids are known to act as signaling molecules, for instance, by activating G-protein coupled receptors like GPR40, a specific signaling pathway for lacceroic acid has not been well-elucidated in mammalian cells.[2][3][4] However, as a very long-chain fatty acid (VLCFA), its primary metabolic fate is catabolism through peroxisomal β-oxidation. Unlike shorter-chain fatty acids that are metabolized in the mitochondria, VLCFAs must first be shortened in the peroxisomes.

Peroxisomal β-Oxidation of Very Long-Chain Fatty Acids

The peroxisomal β-oxidation pathway involves a series of enzymatic reactions that sequentially shorten the long aliphatic chain of lacceroic acid by two-carbon units, releasing acetyl-CoA in each cycle. The process continues until the fatty acid is short enough to be transported to the mitochondria for complete oxidation to CO₂ and H₂O, generating ATP. A key difference from mitochondrial β-oxidation is the initial oxidation step, which is catalyzed by an acyl-CoA oxidase that transfers electrons to O₂, producing hydrogen peroxide (H₂O₂).

Conclusion

Lacceroic acid, since its discovery by M.A. Gascard in 1914, has been a subject of interest primarily in the field of natural product chemistry. While its direct role as a signaling molecule in complex biological pathways remains to be fully understood, its metabolism as a very long-chain fatty acid through peroxisomal β-oxidation is well-established. The historical context of its discovery and the experimental procedures for its isolation provide a valuable case study in the chemical analysis of natural waxes. For drug development professionals, understanding the metabolism of VLCFAs is crucial, as defects in this pathway are associated with several genetic disorders. Further research may yet uncover specific biological activities or signaling roles for lacceroic acid and other similar very long-chain fatty acids.

References

- 1. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The fatty acid receptor FFA1/GPR40 a decade later: how much do we know? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of GPR40 as a therapeutic target for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Scientific Inquiry into Dotriacontanoic Acid Reveals No Evidence of Anti-Inflammatory Properties

A comprehensive review of available scientific literature reveals a significant absence of evidence to support any potential anti-inflammatory properties of dotriacontanoic acid. Despite a thorough search for quantitative data, experimental protocols, and specific signaling pathways related to the anti-inflammatory effects of this very-long-chain saturated fatty acid, no studies were identified that substantiate this hypothesis. This technical guide, therefore, serves to report on this lack of findings and to provide context based on the current understanding of saturated fatty acids and inflammation.

Summary of Findings: A Notable Lack of Data

Our investigation sought to collate and present data for researchers, scientists, and drug development professionals. However, searches of scholarly databases and scientific publications yielded no studies that have investigated or established an anti-inflammatory role for this compound. Consequently, there is no quantitative data, such as IC50 values or inhibition percentages for inflammatory markers, to present in tabular format. Furthermore, no experimental protocols detailing methodologies for assessing the anti-inflammatory effects of this compound could be found.

The General Role of Saturated Fatty Acids in Inflammation

Contrary to the premise of potential anti-inflammatory effects, the broader class of molecules to which this compound belongs—saturated fatty acids—is more commonly associated with pro-inflammatory responses. Research suggests that certain saturated fatty acids can activate signaling pathways that lead to the production of inflammatory mediators.

One of the key pathways implicated in inflammation is the nuclear factor-kappa B (NF-κB) signaling cascade. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon activation by various stimuli, including some saturated fatty acids, it translocates to the nucleus to induce the expression of pro-inflammatory genes.

Another critical pathway in the inflammatory response is the arachidonic acid cascade, which involves the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes metabolize arachidonic acid into prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. While the interaction of this compound with these pathways has not been studied, other fatty acids are known to modulate their activity.

Visualizing Key Inflammatory Pathways

While no specific data exists for this compound, the following diagrams illustrate the general signaling pathways that are central to the inflammatory process and are often investigated when assessing the anti-inflammatory potential of a compound.

Conclusion

The Antimicrobial Potential of Dotriacontanoic Acid (C32:0): A Technical Examination

For Researchers, Scientists, and Drug Development Professionals

Published: October 30, 2025

Abstract

Dotriacontanoic acid, a 32-carbon saturated fatty acid also known as lacceroic acid, has been identified as a component of various plant extracts exhibiting antimicrobial properties. However, a comprehensive review of the existing scientific literature reveals a significant gap in detailed, quantitative data regarding its specific antimicrobial efficacy. While the broader class of long-chain saturated fatty acids (LCSFA) is known to possess antibacterial and antifungal activities, specific minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for this compound against a range of microbial pathogens are not well-documented. This guide synthesizes the available information on the antimicrobial potential of C32:0, contextualizes it within the general understanding of LCSFA, and outlines the experimental methodologies typically employed in such investigations. It also highlights the current limitations and future directions for research in this area.

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Natural products, including fatty acids, represent a promising reservoir of such compounds. This compound (C32:0) is an ultra-long-chain saturated fatty acid found in certain plants and has been associated with antimicrobial effects in broader crude extracts. Understanding the specific contribution of C32:0 to this activity is crucial for its potential development as a standalone or synergistic antimicrobial agent. This document aims to provide a thorough technical overview of the current state of knowledge regarding the antimicrobial properties of this compound.

Quantitative Antimicrobial Data

A detailed search of scientific databases reveals a scarcity of specific quantitative data on the antimicrobial activity of pure this compound. While some studies have isolated C32:0 from plant extracts that show antimicrobial effects, they often report the activity of the entire extract rather than the isolated compound. One study on Limnophila polystachya Benth reported that the isolated lacceroic acid exhibited "significant activity" at concentrations of 600 and 1000 μg/mL, as indicated by the zone of inhibition assay. However, specific MIC or MBC values against a panel of microorganisms are not provided.

To illustrate the type of data required for a comprehensive evaluation, the following tables are presented as templates for future research.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for this compound (C32:0)

| Microorganism | Strain | MIC (µg/mL) | MIC (µM) |

|---|---|---|---|

| Staphylococcus aureus | ATCC 29213 | Data Not Available | Data Not Available |

| Escherichia coli | ATCC 25922 | Data Not Available | Data Not Available |

| Pseudomonas aeruginosa | ATCC 27853 | Data Not Available | Data Not Available |

| Candida albicans | ATCC 90028 | Data Not Available | Data Not Available |

| Bacillus subtilis | ATCC 6633 | Data Not Available | Data Not Available |

Table 2: Hypothetical Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Data for this compound (C32:0)

| Microorganism | Strain | MBC/MFC (µg/mL) | MBC/MFC (µM) |

|---|---|---|---|

| Staphylococcus aureus | ATCC 29213 | Data Not Available | Data Not Available |

| Escherichia coli | ATCC 25922 | Data Not Available | Data Not Available |

| Pseudomonas aeruginosa | ATCC 27853 | Data Not Available | Data Not Available |

| Candida albicans | ATCC 90028 | Data Not Available | Data Not Available |

| Bacillus subtilis | ATCC 6633 | Data Not Available | Data Not Available |

Proposed Mechanism of Action and Signaling Pathways

The precise mechanism of antimicrobial action for this compound has not been elucidated. However, based on studies of other long-chain saturated fatty acids, the primary mode of action is likely the disruption of the microbial cell membrane. The lipophilic alkyl chain of the fatty acid can intercalate into the phospholipid bilayer, leading to increased membrane fluidity, leakage of intracellular components, and ultimately, cell death. This mechanism is generally non-specific and targets the fundamental structure of the microbial cell envelope.

The diagram below illustrates a generalized proposed mechanism for the antimicrobial activity of long-chain saturated fatty acids.

Caption: Proposed mechanism of C32:0 antimicrobial action.

Experimental Protocols

To facilitate future research and ensure standardization, detailed experimental protocols for assessing the antimicrobial activity of poorly soluble compounds like this compound are essential.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining MIC.

-

Preparation of C32:0 Stock Solution: Due to its low aqueous solubility, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

-

Preparation of Microtiter Plates: A two-fold serial dilution of the C32:0 stock solution is performed in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final concentration of DMSO should be kept constant and at a level that does not inhibit microbial growth (typically ≤1%).

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).

-

MIC Determination: The MIC is defined as the lowest concentration of C32:0 that results in the complete inhibition of visible microbial growth.

The following diagram outlines the workflow for MIC determination.

Caption: Standard workflow for MIC determination.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Following the MIC determination, the MBC or MFC can be ascertained.

-

Subculturing: An aliquot (e.g., 10 µL) is taken from each well showing no visible growth in the MIC assay.

-

Plating: The aliquot is plated onto an appropriate agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Incubation: The agar plates are incubated under suitable conditions to allow for the growth of any surviving microorganisms.

-

MBC/MFC Determination: The MBC/MFC is the lowest concentration of C32:0 that results in a ≥99.9% reduction in the initial inoculum.

Challenges and Future Directions

The primary challenge in studying the antimicrobial activity of this compound is its poor water solubility. This can lead to difficulties in preparing accurate and bioavailable test solutions, potentially resulting in an underestimation of its true antimicrobial potential. Future research should focus on:

-

Formulation Strategies: Developing novel formulations, such as nanoemulsions or liposomal delivery systems, to enhance the solubility and bioavailability of C32:0.

-

Comprehensive Screening: Conducting systematic in vitro screening of pure this compound against a broad panel of clinically relevant bacteria and fungi to establish its spectrum of activity and determine accurate MIC and MBC values.

-

Mechanistic Studies: Investigating the precise mechanism of action using techniques such as transmission electron microscopy to observe morphological changes, and membrane potential and permeability assays.

-

Synergy Studies: Evaluating the potential for synergistic effects when C32:0 is combined with conventional antibiotics, which could help to overcome existing resistance mechanisms.

Conclusion

This compound (C32:0) represents a potential but currently underexplored candidate in the search for new antimicrobial agents. While its presence in antimicrobially active plant extracts is noted, there is a critical lack of specific, quantitative data on its efficacy. The methodologies and frameworks presented in this guide are intended to serve as a foundation for future research that can rigorously evaluate the antimicrobial potential of this and other long-chain saturated fatty acids. Addressing the challenges of solubility and conducting systematic in vitro and mechanistic studies will be paramount in determining the future role of this compound in the fight against infectious diseases.

Methodological & Application

Application Note: Analysis of Dotriacontanoic Acid using GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dotriacontanoic acid (C32:0), also known as lacceroic acid, is a very-long-chain saturated fatty acid (VLCFA). The analysis of VLCFAs is crucial in various research fields, including the study of metabolic disorders, biomarker discovery, and the development of therapeutic agents. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the sensitive and selective quantification of fatty acids. Due to their low volatility, a derivatization step is mandatory to convert the fatty acids into their more volatile methyl esters (FAMEs) prior to GC-MS analysis. This application note provides a detailed protocol for the extraction, derivatization, and analysis of this compound in biological matrices using GC-MS.

Experimental Protocols

A critical step in the analysis of this compound is the efficient extraction from the sample matrix followed by quantitative derivatization to its fatty acid methyl ester (FAME).

Sample Preparation: Extraction and Derivatization

-

Lipid Extraction:

-

To a 100 µL aliquot of the sample (e.g., plasma, serum, or tissue homogenate), add 1 mL of a chloroform:methanol (2:1, v/v) solution.

-

Vortex the mixture vigorously for 2 minutes.

-

Add 200 µL of 0.9% NaCl solution and vortex again for 1 minute.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids into a clean glass tube.

-

Dry the extracted lipids under a gentle stream of nitrogen at 40°C.

-

-

Hydrolysis and Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

To the dried lipid extract, add 1 mL of 2% (v/v) sulfuric acid in methanol.

-

Seal the tube and heat at 80°C for 1 hour to facilitate both hydrolysis of complex lipids and methylation of the resulting free fatty acids.

-

After cooling to room temperature, add 1 mL of hexane and 0.5 mL of water.

-

Vortex for 2 minutes and then centrifuge at 1500 x g for 5 minutes.

-

Transfer the upper hexane layer, containing the FAMEs, to a new glass vial for GC-MS analysis.

-

GC-MS Instrumentation and Conditions

The analysis is performed on a gas chromatograph coupled to a mass spectrometer. The following conditions are recommended for the analysis of this compound methyl ester.

Table 1: GC-MS Parameters

| Parameter | Value |

| Gas Chromatograph | |

| GC System | Agilent 7890B GC or equivalent |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Volume | 1 µL |

| Inlet Temperature | 280°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Oven Program | Initial temperature 150°C, hold for 2 min, ramp at 10°C/min to 320°C, hold for 15 min |

| Mass Spectrometer | |

| MS System | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 50-600 |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Solvent Delay | 5 min |

Data Presentation

The following table summarizes the expected quantitative data for the analysis of this compound methyl ester. Please note that the retention time is an estimate and can vary depending on the specific instrument and column conditions. The limit of detection (LOD) and limit of quantification (LOQ) are based on typical performance for very-long-chain fatty acids.[1]

Table 2: Quantitative Data for this compound Methyl Ester

| Analyte | Derivatization Reagent | Expected Retention Time (min) | Key m/z Fragments | Estimated LOD (µg/mL) | Estimated LOQ (µg/mL) |

| This compound methyl ester | 2% H₂SO₄ in Methanol | ~ 25 - 30 | 494 (M+), 463, 435, 87, 74 | 0.05 | 0.15 |

Note: The mass spectrum of the closely related triacontanoic acid methyl ester (C31:0 FAME) from the NIST database shows characteristic fragments at m/z 74 (McLafferty rearrangement), 87, and a series of hydrocarbon fragments, along with a visible molecular ion. A similar fragmentation pattern is expected for this compound methyl ester.

Mandatory Visualization

Caption: Experimental workflow for GC-MS analysis of this compound.

References

Application Note: Quantification of Dotriacontanoic Acid using HPLC with Fluorescence Detection

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of dotriacontanoic acid, a very-long-chain saturated fatty acid, using High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection. Due to the lack of a strong native chromophore, a pre-column derivatization step is employed to attach a fluorescent tag to the carboxylic acid moiety, enabling highly sensitive detection. This method is suitable for the analysis of this compound in various sample matrices, including biological and pharmaceutical preparations.

Introduction

This compound (C32:0) is a saturated fatty acid with a 32-carbon chain. Its analysis is of interest in various fields, including lipidomics, natural product chemistry, and as a potential biomarker. Gas chromatography (GC) is a common technique for fatty acid analysis; however, HPLC offers advantages for non-volatile or thermally labile compounds and can be readily coupled to mass spectrometry.[1][2] The primary challenge in quantifying saturated fatty acids like this compound by HPLC with UV detection is their lack of a significant UV-absorbing chromophore.[3] To overcome this limitation, this protocol utilizes a pre-column derivatization strategy with the fluorescent labeling reagent 1-[2-(p-toluenesulfonate)ethyl]-2-phenylimidazole-[4,5-f]-9,10-phenanthrene (TSPP) to allow for sensitive fluorescence detection.[1][4][5]

Experimental Protocol

Materials and Reagents

-

This compound standard (purity ≥98%)

-

1-[2-(p-toluenesulfonate)ethyl]-2-phenylimidazole-[4,5-f]-9,10-phenanthrene (TSPP)

-

Anhydrous Potassium Carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF), HPLC grade

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Methanol (MeOH), HPLC grade

-

Other organic solvents for sample extraction as required (e.g., chloroform, hexane)

-

0.45 µm syringe filters

Equipment

-

HPLC system with a fluorescence detector

-

Reversed-phase C8 or C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable organic solvent (e.g., chloroform or a mixture of chloroform and methanol). Sonication may be required to aid dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the same solvent to cover the desired concentration range for the calibration curve.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general liquid-liquid extraction procedure for biological samples is provided below.

-

Homogenization: Homogenize the sample in a suitable solvent system (e.g., chloroform:methanol 2:1, v/v).

-

Extraction: Perform a liquid-liquid extraction to isolate the lipid fraction containing the this compound.

-

Drying: Evaporate the organic solvent from the extracted lipid fraction under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a known volume of DMF for the derivatization step.

Derivatization Procedure[1]

-

To 100 µL of the standard or sample solution in DMF, add 100 µL of TSPP solution (1 mg/mL in DMF) and 10 mg of anhydrous K2CO3.

-

Vortex the mixture thoroughly.

-

Heat the mixture at 90°C for 30 minutes in a heating block or water bath.

-

Cool the reaction mixture to room temperature.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Conditions[1]

-

Column: Reversed-phase C8 column (4.6 mm x 150 mm, 5 µm)

-

Mobile Phase: A gradient of Acetonitrile (A) and Water (B) can be used. A typical gradient might start at 80% A, increasing to 100% A over 30 minutes.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

Fluorescence Detector Wavelengths: Excitation at 260 nm and Emission at 380 nm.[1][5]

Data Presentation

The following table summarizes the expected quantitative data for the analysis of this compound using this method. These values are based on typical performance for derivatized fatty acids and should be validated in your laboratory.[1]

| Parameter | Expected Value |

| Linearity (r²) | >0.999 |

| Limit of Detection (LOD) | 3 - 40 fmol |

| Limit of Quantification (LOQ) | 10 - 120 fmol |

| Precision (RSD%) | < 3% |

| Recovery | 95 - 105% |

Visualizations

Caption: Workflow for the quantification of this compound.

Caption: Key steps for sensitive this compound analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C32H64O2 | CID 19255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Impurity contribution to ultraviolet absorption of saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [Synthesis of 1-[2-(p-toluenesulfonate)ethyl]-2-phenylimidazole [4,5-f]9,10-phenanthrene and its application for analysis of long-chain fatty acids] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Extraction of Very Long-Chain Fatty Acids from Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 22 carbon atoms or more. They are integral components of cellular lipids, particularly sphingolipids, and play crucial roles in various biological processes, including membrane structure, cell signaling, and energy metabolism.[1] Aberrant accumulation of VLCFAs is a hallmark of several inherited metabolic disorders, such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders, making their accurate quantification in tissues a critical aspect of disease diagnosis, monitoring, and the development of therapeutic interventions.[2][3]

These application notes provide detailed protocols for the extraction of VLCFAs from tissue samples, summarize key quantitative data for method selection, and illustrate the biochemical pathways in which VLCFAs are involved.

I. Comparison of Extraction Methods

The selection of an appropriate extraction method is critical for the quantitative recovery of VLCFAs from complex tissue matrices. The most widely used methods are based on liquid-liquid extraction with organic solvents. Below is a summary of the most common techniques and their performance characteristics.

| Method | Principle | Sample-to-Solvent Ratio (w/v) | Reported Recovery/Efficiency | Advantages | Disadvantages |

| Folch Method | A biphasic extraction using chloroform and methanol to solubilize lipids. | 1:20 | For samples with >2% lipid content, the Folch method yields significantly higher lipid recovery compared to the Bligh & Dyer method.[4][5] | Robust and effective for a broad range of lipids, including VLCFAs.[6] | Requires larger volumes of solvents.[6] |

| Bligh & Dyer Method | A modified monophasic extraction followed by phase separation to isolate lipids. | 1:4 | Underestimates lipid content by up to 50% in high-lipid samples (>2%) compared to the Folch method.[5] An acidic modification can increase total fatty acid yield by 10-15% and polyunsaturated fatty acid yield by 30-50%.[7][8] | Faster than the Folch method and uses less solvent.[6] | Less efficient for tissues with high-fat content.[5] |

| Matyash Method | Utilizes methyl-tert-butyl ether (MTBE) as a less toxic alternative to chloroform. | 1:20 recommended for optimal yield in plasma.[9][10] | Comparable extraction of major lipid classes to the Folch method.[11] | Safer solvent profile. | May require optimization for specific tissue types. |

II. Experimental Protocols

Protocol 1: Modified Folch Method for VLCFA Extraction from Tissue

This protocol is recommended for tissues with a high lipid content.

Materials:

-

Tissue sample (e.g., brain, liver, adipose)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% NaCl solution (or 0.88% KCl solution)

-

Homogenizer (e.g., rotor-stator or bead beater)

-

Centrifuge

-

Glass centrifuge tubes with PTFE-lined caps

-

Nitrogen gas evaporator

-

Internal standard (e.g., C23:0 or deuterated VLCFA)

Procedure:

-

Tissue Homogenization:

-

Weigh approximately 100 mg of frozen tissue and place it in a glass centrifuge tube.

-

Add a known amount of internal standard.

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

-

Homogenize the tissue on ice until a uniform suspension is achieved. Sonication can be incorporated to improve extraction efficiency.[12]

-

-

Lipid Extraction:

-

Incubate the homogenate at room temperature for 20 minutes with occasional vortexing.

-

Add 0.4 mL of 0.9% NaCl solution to the homogenate.

-

Vortex the mixture vigorously for 1 minute to induce phase separation.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.

-

-

Lipid Recovery:

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Re-extract the upper aqueous phase and the protein interface with 1 mL of chloroform. Vortex, centrifuge, and collect the lower phase, combining it with the first extract.

-

-

Drying and Storage:

-

Evaporate the combined chloroform extracts to dryness under a gentle stream of nitrogen gas.

-

The dried lipid extract can be stored at -80°C until further analysis.

-

Protocol 2: Acidic Bligh & Dyer Method for Enhanced VLCFA Recovery

This protocol is suitable for tissues where acidic lipids are of interest and can improve the recovery of polyunsaturated VLCFAs.[7][8]

Materials:

-

Tissue sample

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water

-

Hydrochloric acid (HCl)

-

Homogenizer

-

Centrifuge

-

Glass centrifuge tubes with PTFE-lined caps

-

Nitrogen gas evaporator

-

Internal standard

Procedure:

-

Tissue Homogenization:

-

Weigh approximately 100 mg of frozen tissue into a glass centrifuge tube.

-

Add a known amount of internal standard.

-

Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture.

-

Homogenize the tissue on ice.

-

-

Acidic Lipid Extraction:

-

Add 125 µL of chloroform and vortex for 1 minute.

-

Add 125 µL of deionized water containing 0.5% (v/v) concentrated HCl.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C.

-

-

Lipid Recovery:

-

Collect the lower organic phase.

-

-

Drying and Storage:

-

Dry the lipid extract under a stream of nitrogen.

-

Store at -80°C.

-

Protocol 3: Derivatization of VLCFAs to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

For analysis by gas chromatography-mass spectrometry (GC-MS), VLCFAs must be derivatized to their more volatile methyl esters.[3][13]

Materials:

-

Dried lipid extract

-

Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)

-

Hexane (HPLC grade)

-

Saturated NaCl solution

-

Heating block or water bath

-

GC vials

Procedure:

-

Esterification:

-

Re-dissolve the dried lipid extract in 1 mL of hexane.

-

Add 1 mL of 14% BF3-methanol solution.

-

Cap the tube tightly and heat at 100°C for 30 minutes.

-

-

Extraction of FAMEs:

-

Allow the tube to cool to room temperature.

-

Add 1 mL of saturated NaCl solution and vortex.

-

Centrifuge at 1,000 x g for 5 minutes.

-

Transfer the upper hexane layer containing the FAMEs to a clean GC vial.

-

-

Analysis:

-

The FAMEs are now ready for injection into the GC-MS system.

-

III. Visualization of VLCFA-Related Pathways

VLCFA Metabolism in Peroxisomes

VLCFAs are primarily metabolized through β-oxidation within peroxisomes.[14] Genetic defects in peroxisomal biogenesis or in specific enzymes of this pathway lead to the accumulation of VLCFAs, causing severe metabolic disorders.[15][16]

Caption: Peroxisomal β-oxidation of VLCFAs.

VLCFA Incorporation into Sphingolipids and Pro-inflammatory Signaling

VLCFAs are essential precursors for the synthesis of complex sphingolipids, such as ceramides and sphingomyelin.[1] During demyelination or in certain disease states, the accumulation of VLCFAs can lead to their conversion into Sphingosine-1-Phosphate (S1P), a potent signaling molecule that can trigger neuroinflammation.[17]

Caption: VLCFA in sphingolipid synthesis and signaling.

References

- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 3. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. vliz.be [vliz.be]